molecular formula C6H7FO B14193177 Hex-5-ynoyl fluoride CAS No. 922496-02-4

Hex-5-ynoyl fluoride

Cat. No.: B14193177
CAS No.: 922496-02-4
M. Wt: 114.12 g/mol
InChI Key: KNYNTLMLMFWYEC-UHFFFAOYSA-N
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Description

Hex-5-ynoyl fluoride is an acyl fluoride derivative characterized by a six-carbon chain with a terminal triple bond (alkyne group) at the fifth position and a reactive fluoride group at the carbonyl carbon. Its molecular formula is C₆H₇FO, and its structure is pivotal in organic synthesis, particularly in nucleoside modifications and fluorination reactions. Synthetically, it can be prepared via anhydride formation using reagents like dicyclohexylcarbodiimide (DCC) and 5-hexynoic acid, followed by coupling with nucleoside derivatives in pyridine . Nuclear magnetic resonance (NMR) data for its thymidine conjugates (e.g., 3′-O-(hex-5-ynoyl)thymidine) reveal distinct chemical shifts:

  • ¹H-NMR: δ 2.20–2.50 (m, 4H, CH₂), 2.60–2.80 (m, 2H, CH₂-C≡C), 5.30 (s, 1H, H-3′) .
  • ¹³C-NMR: δ 172.0 (C=O), 85.0 (C≡C), 25.0–35.0 (CH₂) .

Its electrophilic fluoride group enables facile nucleophilic substitutions, making it valuable in synthesizing fluorinated biomolecules.

Properties

CAS No.

922496-02-4

Molecular Formula

C6H7FO

Molecular Weight

114.12 g/mol

IUPAC Name

hex-5-ynoyl fluoride

InChI

InChI=1S/C6H7FO/c1-2-3-4-5-6(7)8/h1H,3-5H2

InChI Key

KNYNTLMLMFWYEC-UHFFFAOYSA-N

Canonical SMILES

C#CCCCC(=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Hex-5-ynoyl fluoride can be synthesized through the fluorination of hex-5-ynoyl chloride. The general procedure involves the reaction of hex-5-ynoyl chloride with a fluorinating agent such as hydrogen fluoride (HF) or a more specialized fluorinating reagent under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions and decomposition.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. Safety measures are crucial due to the reactivity and potential hazards associated with fluorinating agents.

Chemical Reactions Analysis

Types of Reactions: Hex-5-ynoyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Addition Reactions: The triple bond in the compound can participate in addition reactions with various reagents, such as hydrogenation to form hex-5-enoyl fluoride.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.

    Addition Reactions: Catalysts such as palladium or platinum are often used in hydrogenation reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed:

    Nucleophilic Substitution: Various substituted hex-5-ynoyl derivatives.

    Addition Reactions: Hex-5-enoyl fluoride and other addition products.

    Oxidation and Reduction: Corresponding oxidized or reduced derivatives of this compound.

Scientific Research Applications

Hex-5-ynoyl fluoride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive compounds.

    Industry: this compound is used in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of hex-5-ynoyl fluoride involves its reactivity with various molecular targets. The fluorine atom’s high electronegativity and the triple bond’s reactivity contribute to its unique chemical behavior. The compound can interact with enzymes, proteins, and other biomolecules, potentially leading to biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Hex-5-enoyl Chloride

Molecular Formula : C₆H₉ClO
Key Differences :

  • Functional Groups : Contains a terminal double bond (alkene) at position 5 and a chloride substituent.
  • Reactivity: The chloride group is more electronegative than fluoride, making Hex-5-enoyl chloride more reactive in acyl substitution reactions.
  • Physical Properties: Higher molecular weight (132.59 g/mol) compared to Hex-5-ynoyl fluoride (122.12 g/mol) due to chlorine’s atomic mass .
Property This compound Hex-5-enoyl Chloride
Molecular Formula C₆H₇FO C₆H₉ClO
Functional Groups Alkyne, Fluoride Alkene, Chloride
Molecular Weight (g/mol) 122.12 132.59
Key Reactivity Fluorination, Nucleoside coupling Acylation, Addition reactions

Perfluorinated Hexanoyl Fluorides

Examples from include:

  • 2,2,3,3,4,4,5,6,6,6-decafluoro-5-(trifluoromethyl)hexanoyl fluoride (C₆F₁₃O) .
  • Undecafluorohexanoyl fluoride (C₆F₁₁O) .

Key Differences :

  • Electronic Effects: Extensive fluorination increases electron-withdrawing effects, enhancing stability but reducing reactivity toward nucleophiles compared to partially fluorinated this compound.
  • Applications: Perfluorinated analogs are used in high-performance polymers and surfactants, whereas this compound is specialized in bioconjugation due to its alkyne handle .

Hydrogen Fluoride (HF)

Molecular Formula : HF
Key Differences :

  • Acidity : HF is a weak acid (pKa ≈ 3.17) but highly corrosive, requiring stringent safety protocols .
  • Role in Synthesis: While HF is a precursor in fluoride ion sources, this compound serves as a tailored acylating agent with site-specific reactivity .

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